molecular formula C32H62O4 B149431 Ditridecyl adipate CAS No. 16958-92-2

Ditridecyl adipate

Cat. No. B149431
CAS RN: 16958-92-2
M. Wt: 510.8 g/mol
InChI Key: LZJUZSYHFSVIGJ-UHFFFAOYSA-N
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Description

Utilization of Environmentally Benign Precursors

The synthesis of mesoporous carbon nitride (CN) materials using dicyandiamide (DCDA) as a precursor represents an environmentally friendly approach to creating catalysts for base-catalyzed reactions. These materials exhibit high specific surface areas and narrow pore-size distributions, which are beneficial for catalytic activities, as demonstrated in Knoevenagel condensation reactions .

Synthesis and Thermal Properties of Poly(ester−amide)s

Research into novel aliphatic poly(ester−amide)s derived from adipate and other monomers has shown that the thermal properties of these polymers can be significantly improved. The periodic structure of ester and amide groups contributes to higher melting temperatures and thermal stability, particularly in copolymers synthesized from adipate, butane-1,4-diamine, and linear diols .

Advancements in Polymer End-Group Functionalization

The synthesis of poly(ethylene adipate) with stable nitroxyl radicals at both chain ends has been achieved. This functionalization allows the polymer to act as a counter radical in living radical polymerization, leading to the production of block copolymers with controlled molecular weights and without unwanted homopolystyrene .

Crystalline Graphitic Carbon Nitride Synthesis

A crystalline form of graphitic carbon nitride has been synthesized using dicyandiamide and a salt melt solvent. The resulting material features a hexagonal arrangement of s-heptazine units, offering potential applications in various fields due to its unique structure .

Synthesis of Labelled Di-(2-ethylhexyl) Adipate

The synthesis of deuterium-labelled di-(2-ethylhexyl) adipate (DEHA) and its metabolites has been described, with applications in human dosing studies. This research provides insights into the metabolism of adipate esters in the human body .

Engineering Polyketide Synthases for Chemical Production

A chimeric polyketide synthase has been engineered to produce adipic acid, a widely used commodity chemical. This innovative approach involved the introduction of heterologous reductive domains and a thioesterase to the PKS, overcoming bottlenecks and enabling the production of free adipic acid .

Synthesis of Diisopropyl Adipate

The synthesis of diisopropyl adipate from adipic acid and isopropanol has been optimized using p-methyl benzenesulfonic acid as a catalyst. The study established the optimal reaction conditions, achieving a yield of approximately 90.4% .

Scientific Research Applications

Metabolic Homeostasis and Adipose Tissue Crosstalk

Research has emphasized the role of adipocytes (fat cells) in regulating systemic nutrient and energy homeostasis. This involves communication between the adipocyte and various organ systems, adjusting gene expression, hormone exocytosis, and nutrient flux to balance metabolic demands. Adipocytes secrete critical mediators like adiponectin, leptin, and fatty acids, which are central to metabolic homeostasis (Stern, Rutkowski, & Scherer, 2016).

Endocrine-Mediated Properties of Adipate Esters

A study on di(2-ethylhexyl)adipate (DEHA) revealed its potential endocrine-mediated properties, suggesting a disturbance in the estrous cycle and ovarian follicle atresia in high doses (Miyata et al., 2006).

Adipocytokines in Obesity and Metabolic Disease

Obesity and associated metabolic diseases have been linked to the dysfunction of adipocytokines - hormones secreted by adipose tissue. This dysfunction contributes to a range of metabolic diseases, emphasizing the importance of adipose tissue in endocrine and inflammatory roles (Cao, 2014).

Plasticizer Effects on Lipid Metabolism

Research on diisobutyl adipate (DIBA), a non-phthalate plasticizer, suggests that it might disrupt intracellular lipid metabolism homeostasis by targeting the PPARγ pathway. This highlights the potential impact of adipate esters on lipid metabolism (Wei et al., 2023).

Engineering Microbial Metabolism for Adipate Production

Studies have focused on the bio-upcycling of plastics through microbial metabolism of dicarboxylates like adipic acid. Pseudomonas putida was genetically engineered to efficiently metabolize these compounds, demonstrating the potential for environmentally friendly recycling methods (Ackermann et al., 2021).

Estrogenicity Evaluation of Adipate Esters

Research assessing the estrogenic activity of Di-(2-ethylhexyl) adipate (DEHA) indicated that it might not act as an endocrine disrupter with estrogenic activity, despite some changes in organ weights in high-dose groups (Park et al., 2007).

Safety And Hazards

Ditridecyl Adipate is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . It is a flammable material and can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name

ditridecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027786
Record name Bis(tridecyl) adipate
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Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS]
Record name Hexanedioic acid, 1,6-ditridecyl ester
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Record name Hexanedioic acid, ditridecyl ester
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Product Name

Ditridecyl adipate

CAS RN

16958-92-2
Record name Ditridecyl adipate
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Record name Ditridecyl adipate
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Record name Hexanedioic acid, 1,6-ditridecyl ester
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Record name Bis(tridecyl) adipate
Source EPA DSSTox
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Record name Bis(tridecyl) adipate
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Record name DITRIDECYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
SR Rientsma - 1990 - repository.tudelft.nl
This paper reports on the investigation of the fluid phase behavior of refrigerant-lubricating oil mixtures used in vapor compression refrigerating systems. Knowledge of the phase …
Number of citations: 0 repository.tudelft.nl
WA Dimler Jr, ENJAY LABS LINDEN NJ - 1959 - apps.dtic.mil
… Decyl tridecyl phthalate and ditridecyl adipate are esters that should also be of interest as specialty plasticizers. Author …
Number of citations: 2 apps.dtic.mil
RH Schlosberg, JW Chu, GA Knudsen… - Tribology & …, 2001 - search.proquest.com
It is more than a half a century since the Germans began to conduct research on esters as high performance lubricants (1). One of the outcomes of the Allied success in WWII was the …
Number of citations: 42 search.proquest.com
A Wypych - 2013 - books.google.com
Plasticizer Databook contains data on selection of the most important plasticizers in use today. The selection includes 375 generic and commercial plasticizers. The generic plasticizers …
Number of citations: 18 books.google.com
X Paredes, MJP Comuñas, AS Pensado… - Industrial Crops and …, 2014 - Elsevier
… BIO-H01 is a mixture of 83.5% high oleic sunflower oil (HOSO) and 13.5% ditridecyl adipate whereas BIO-H02 is a blend of the same HOSO at 73% and 24% of diisooctyl adipate. The …
Number of citations: 36 www.sciencedirect.com
GL Kennedy Jr, AK Banerjee - Journal of applied toxicology, 1992 - Wiley Online Library
… Commonly used lubricants include n-butyl stearate, ditridecyl adipate and pentaerythritol tetrapelargonate. Emulsifiers include C12/14 alcohol-(PO) 10-(EO) 10(EO)lO-(PO)lS-H, C11/15 …
S Ichikawa, T Nomura, H Hoshi - 1991 - sae.org
… Poly a-Olefin (PAO) and diesters; Dioctyl Azelate (DOZ), Dinonyl sebacate (DNS) and Ditridecyl Adipate (DTDA) were selected from the view point of material compatibility, miscibility …
Number of citations: 1 www.sae.org
TJ Slaga, PW Snyder, FA Andersen - International Journal of Toxicology - beauty-review.nl
… diisobutyl glutarate diisostearyl glutarate dimethyl adipate diethyl adipate dipropyl adipate dibutyl adipate dihexyl adipate dicapryl adipate di-C12-15 alkyl adipate ditridecyl adipate …
Number of citations: 2 beauty-review.nl
B BOOK - 2010 - cir-safety.org
Introduction In 1984, CIR published its original safety assessment of formaldehyde1, concluding that this preservative is safe for use in cosmetics if free formaldehyde was minimized, …
Number of citations: 2 www.cir-safety.org
MM Fiume, HB Eldreth, WF Bergfeld… - … journal of toxicology, 2012 - journals.sagepub.com
The CIR Expert Panel assessed the safety of dicarboxylic acids and their salts and esters as used in cosmetics. Most dicarboxylic acids function in cosmetics as pH adjusters or …
Number of citations: 30 journals.sagepub.com

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